![molecular formula C28H28N6O2S B2562263 5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893272-79-2](/img/structure/B2562263.png)
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C28H28N6O2S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related triazoloquinazoline compounds has focused on their synthesis and chemical reactivity. For instance, triazoloquinazolines have been synthesized through reactions involving anthranilonitrile, leading to various analogues by cyclization and nitrosation processes (Gescher, Stevens, & Turnbull, 1977). Similarly, the development of quality control methods for triazoloquinazoline derivatives, highlighting their potential as antimalarial agents, showcases the focus on ensuring their purity and efficacy for further studies (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Biological Applications
Several studies have reported on the antimicrobial activities of triazole and quinazoline derivatives, indicating their potential in addressing bacterial and fungal infections. For example, novel triazole derivatives have demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Research into triazoloquinazolinium betaines has further explored the synthesis and molecular rearrangements of these compounds, contributing to our understanding of their chemical behavior and potential for drug development (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Antimicrobial and Antifungal Activities
Studies on thiazolidinone derivatives linked with triazine and piperazine groups have shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012). Additionally, the synthesis and evaluation of sulfonamides carrying a quinazoline nucleus have revealed promising bacterial growth inhibition, suggesting the role of these compounds in combating bacterial infections (Ghorab, Ismail, Abdalla, & Radwan, 2013).
Propiedades
IUPAC Name |
5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2S/c1-19-8-11-22(12-9-19)37(35,36)28-27-29-26(23-6-4-5-7-25(23)34(27)31-30-28)33-16-14-32(15-17-33)24-13-10-20(2)18-21(24)3/h4-13,18H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTKDHASZWUZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)
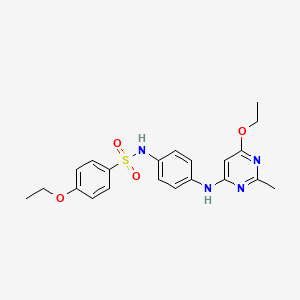

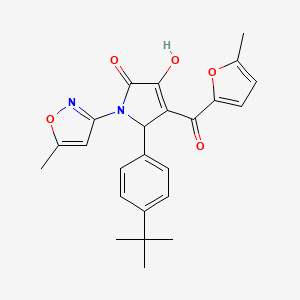
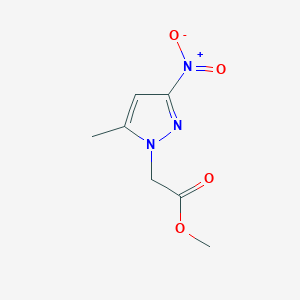

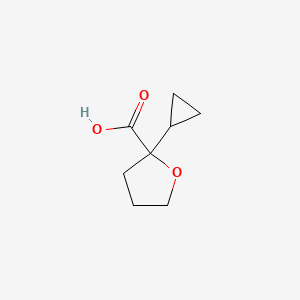
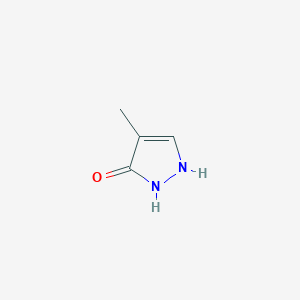
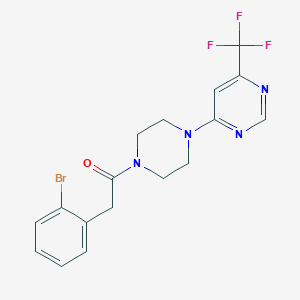
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)
![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)
![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)